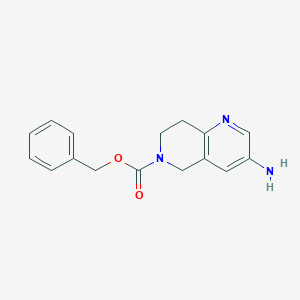

Benzyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Description

Systematic Nomenclature and CAS Registry Analysis

The compound Benzyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is systematically named according to IUPAC guidelines as benzyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate . This nomenclature reflects its bicyclic core structure, substituents, and functional groups. The benzyl group is attached to the carboxylate moiety at position 6 of the 1,6-naphthyridine scaffold, while the amino group resides at position 3.

The CAS Registry Number for this compound is not explicitly provided in the available literature. However, the catalog identifier 0499DW is associated with the substance in commercial databases. The absence of a standardized CAS number underscores the compound’s specialized use in research and development contexts, particularly in medicinal chemistry and organic synthesis.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | benzyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

| Catalog ID | 0499DW | |

| Molecular Formula | C$${15}$$H$${15}$$N$$3$$O$$2$$ | Derived |

The molecular formula C$${15}$$H$${15}$$N$$3$$O$$2$$ is derived from its structural components: a benzyl group (C$$7$$H$$7$$), a partially hydrogenated 1,6-naphthyridine core (C$$8$$H$$8$$N$$2$$), and a carboxylate ester (COO$$^-$$) with an amino substituent (NH$$2$$).

Molecular Architecture and Stereochemical Features

The molecular architecture of this compound comprises a 1,6-naphthyridine bicyclic system fused with a partially hydrogenated ring system (7,8-dihydro-5H). Key structural features include:

- Bicyclic Core : The 1,6-naphthyridine scaffold consists of two fused pyridine rings, with nitrogen atoms at positions 1 and 6. Partial saturation at positions 7 and 8 introduces a dihydro moiety, reducing aromaticity and altering electron distribution.

- Substituents :

Stereochemical analysis reveals no chiral centers in the parent structure, as the hydrogenation of the 7,8-positions does not introduce stereoisomerism. However, conformational flexibility in the dihydro moiety may lead to distinct rotameric states, which could influence intermolecular interactions in biological systems.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While explicit NMR data for this compound are unavailable, predictions can be made based on analogous naphthyridine derivatives:

- $$^1$$H NMR :

- $$^{13}$$C NMR :

Infrared (IR) Spectroscopy

Key IR absorptions include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The 1,6-naphthyridine core exhibits strong absorption in the UV region due to π→π* transitions. Substituted derivatives, such as this compound, typically show:

- λ$$_{\text{max}}$$ : 250–300 nm (ε > 10,000 M$$^{-1}$$cm$$^{-1}$$).

- Fluorescence emission in polar solvents, with Stokes shifts indicative of excited-state intramolecular proton transfer (ESIPT) mechanisms.

These spectral properties make the compound suitable for applications in fluorescence-based assays and photophysical studies.

Properties

Molecular Formula |

C16H17N3O2 |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

benzyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |

InChI |

InChI=1S/C16H17N3O2/c17-14-8-13-10-19(7-6-15(13)18-9-14)16(20)21-11-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11,17H2 |

InChI Key |

GKIKDEMDPXMRDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1N=CC(=C2)N)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Friedländer Annulation

This method involves condensation of 2-aminopyridine derivatives with ketones or aldehydes. For example, reaction of 3-aminopyridine-4-carboxylate with cyclohexanone under acidic conditions yields the dihydronaphthyridine core. Modifications include using anthranilic acid derivatives and piperidones in phosphorus oxychloride, as demonstrated in the Niementowski reaction.

Key Conditions :

Vilsmeier-Haack Cyclization

Electron-rich precursors like N-phenylacetamide undergo formylation and cyclization in the presence of POCl₃ and DMF. This method is effective for introducing carbonyl groups at specific positions, which are later functionalized.

Introduction of the Benzyl Carboxylate Group

The benzyl ester moiety is introduced via N-alkylation or esterification:

Benzyl Chloroformate Protection

Reaction of the naphthyridine amine intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine) selectively protects the amine, forming the carboxylate.

Example Protocol :

Direct Esterification

Carboxylic acid intermediates are esterified using benzyl bromide and K₂CO₃ in DMF. This method is less common due to competing side reactions.

Functionalization at the 3-Position: Amination Strategies

The 3-amino group is introduced via:

Nitro Group Reduction

-

Nitration : Treat the naphthyridine core with HNO₃/H₂SO₄ at 0°C to install a nitro group at the 3-position.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl reduces the nitro group to an amine.

-

Catalyst : 10% Pd/C (0.1 eq).

-

Solvent : Ethanol, 50°C, 6 hours.

-

Yield : 82–90%.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of aryl halides with ammonia or amines enables direct amination. For example, 3-bromo-7,8-dihydro-1,6-naphthyridine-6-carboxylate reacts with aqueous NH₃ using Pd(OAc)₂ and Xantphos.

Representative Data :

| Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Bromo derivative | Pd(OAc)₂/Xantphos | Toluene | 110 | 65 |

| 3-Chloro derivative | CuI/DMEDA | DMSO | 100 | 58 |

Multi-Step Synthesis Pathways

Pathway A: Sequential Cyclization and Protection

Pathway B: Late-Stage Functionalization

Advantage : Avoids side reactions during cyclization.

Yield : 50–60%.

Industrial-Scale Considerations

Continuous Flow Reactors

Microreactors improve heat transfer and reduce reaction times for exothermic steps (e.g., nitration).

Solvent Recycling

Ethyl acetate and hexane mixtures from column chromatography are distilled and reused, reducing costs.

Challenges and Optimization

Chemical Reactions Analysis

Benzyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or ketones, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halides and nucleophiles.

Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, often using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that benzyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate exhibits several promising biological activities:

- Anticancer Properties : Studies have shown that derivatives of naphthyridine can inhibit cancer cell proliferation and exhibit cytotoxic effects on various cancer cell lines. The compound may act by interfering with specific enzymes involved in cancer pathways .

- Antibacterial Activity : The compound has also been investigated for its antibacterial properties. Naphthyridine derivatives are known to demonstrate activity against certain bacterial strains, suggesting potential use in treating infections.

- Monoamine Oxidase Inhibition : Some naphthyridine derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is relevant for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease .

Case Studies and Research Findings

Several studies highlight the applications and efficacy of this compound:

- A study demonstrated that certain naphthyridine derivatives exhibit potent MAO B inhibition with IC50 values comparable to established inhibitors like pargyline. This suggests potential applications in treating neurodegenerative diseases .

- Another investigation focused on the antiproliferative effects of naphthyridine derivatives against various cancer cell lines, revealing significant cytotoxicity that warrants further exploration for therapeutic use .

Mechanism of Action

The mechanism of action of Benzyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations at Position 3 and 6

The table below highlights structural differences and their implications:

Key Observations :

- Amino vs. The cyano group (-CN) in analogues increases electrophilicity, aiding in cyclization reactions for antifolate synthesis .

- Benzyl vs. tert-Butyl Esters : Benzyl esters are more labile under acidic/basic conditions, enabling selective deprotection in multistep syntheses. tert-Butyl esters offer superior stability and lipophilicity, favoring pharmacokinetic profiles in drug candidates .

Comparative Reaction Yields

Biological Activity

Benzyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS Number: 1416373-96-0) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.

- Molecular Formula : C16H17N3O2

- Molecular Weight : Approximately 283.32 g/mol

- Structure : The compound features a naphthyridine core with an amino group and a benzyl substituent, which are critical for its biological activities.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance:

- Inhibition of COX Enzymes : The compound has shown potential as a COX-2 inhibitor, which is essential in reducing inflammation. In vitro studies revealed that derivatives of naphthyridine exhibit IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong inhibitory effects compared to standard anti-inflammatory drugs like diclofenac .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Benzyl 3-amino-7,8-dihydro-1,6-naphthyridine | TBD | TBD |

| Diclofenac | 31.4 | N/A |

| Other Naphthyridine Derivatives | 0.02 - 0.04 | High |

2. Antimicrobial Activity

Benzyl 3-amino derivatives have been evaluated for their antimicrobial properties:

- Broad Spectrum : Studies have indicated that similar compounds possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of protein synthesis .

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of Benzyl 3-amino-7,8-dihydro-1,6-naphthyridine derivatives:

- Cell Line Testing : In vitro studies on cancer cell lines demonstrated moderate cytotoxic effects with IC50 values ranging from 20 to 50 μg/mL for certain derivatives. These results suggest potential applications in cancer therapy .

Case Study 1: Anti-inflammatory Efficacy

A study by El-Karim et al. demonstrated that a series of naphthyridine derivatives exhibited rapid onset and prolonged anti-inflammatory activity in carrageenan-induced paw edema models in rats. The most potent derivative showed an edema inhibition percentage of over 90% compared to controls .

Case Study 2: Antimicrobial Activity

Research conducted on benzyl-substituted naphthyridines revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were tested using the disk diffusion method and showed zones of inhibition comparable to standard antibiotics .

Q & A

Q. What are the key steps in synthesizing Benzyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, and how is its purity validated?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a tert-butyl-protected precursor (e.g., tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, CAS 355819-02-2) is deprotected and functionalized with a benzyl group under basic conditions. Purity is validated using NMR (e.g., δ 12.1 ppm for NH protons, δ 8.73 ppm for aromatic protons) and LC-MS to confirm molecular weight and absence of side products .

Q. How can crystallographic data for this compound be obtained and refined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use programs like SHELXL for refinement, leveraging its robust handling of small-molecule data and hydrogen bonding networks. For visualization, ORTEP-3 provides graphical interfaces to analyze thermal ellipsoids and molecular packing .

Q. What analytical techniques are critical for characterizing hydrogen bonding in this compound?

Infrared spectroscopy (IR) identifies N–H and C=O stretching frequencies (e.g., 3300–3500 cm for NH). Graph set analysis, as described by Etter, can map hydrogen-bonding patterns in crystal structures using SCXRD data to identify motifs like rings .

Advanced Research Questions

Q. How does the 3-amino group influence reactivity in multicomponent reactions for antifolate drug development?

The 3-amino group acts as a nucleophile in SNAr reactions, enabling coupling with carbonyl electrophiles (e.g., in tricyclic 5-deaza antifolate synthesis). For instance, it reacts with activated pyrimidine derivatives to form fused heterocycles. Reaction progress is monitored via NMR to track sp-to-sp hybridization shifts at the coupling site .

Q. What challenges arise in resolving enantiomers of derivatives, and how are they addressed?

Enantiomeric separation requires chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Chiral auxiliaries (e.g., tert-butyl groups) can pre-induce asymmetry during synthesis. Dynamic NMR or circular dichroism (CD) spectroscopy validates enantiopurity by detecting diastereomeric splitting or Cotton effects .

Q. How can computational modeling predict intermolecular interactions in co-crystals of this compound?

Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify hydrogen-bonding "hotspots." Pair distribution function (PDF) analysis of X-ray diffraction data complements this by mapping short-range interactions. Software like Mercury (CCDC) visualizes predicted vs. experimental packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.